

1-(2-Bromophenyl)cyclopropanecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B186053

[Get Quote](#)

An In-Depth Technical Guide to **1-(2-Bromophenyl)cyclopropanecarboxylic Acid**:
Properties, Synthesis, and Applications in Drug Discovery

Abstract

1-(2-Bromophenyl)cyclopropanecarboxylic acid is a bifunctional synthetic building block of significant interest to the pharmaceutical and chemical research sectors. Its structure, which incorporates a conformationally constrained cyclopropyl ring, a reactive carboxylic acid handle, and a brominated aromatic moiety amenable to cross-coupling reactions, makes it a versatile intermediate for the synthesis of complex molecular architectures. The cyclopropyl scaffold is increasingly recognized for its ability to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates, such as enhanced metabolic stability and potency. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, a detailed synthetic protocol, and the strategic applications of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** in modern drug discovery.

Introduction

In medicinal chemistry, the design of small molecule therapeutics often hinges on the strategic use of rigid scaffolds that can precisely orient functional groups for optimal interaction with biological targets. The cyclopropyl ring is an exemplary scaffold that has gained prominence for its unique stereoelectronic properties.^[1] Unlike flexible alkyl chains, the cyclopropane motif

introduces conformational rigidity, which can reduce the entropic penalty of binding to a protein target and improve selectivity. Furthermore, this strained ring system is generally more resistant to oxidative metabolism, a common pathway for drug clearance.[\[1\]](#)

1-(2-Bromophenyl)cyclopropanecarboxylic acid emerges as a particularly valuable building block by capitalizing on these benefits. It provides two orthogonal points for chemical modification:

- The Carboxylic Acid: A versatile functional group for amide bond formation, esterification, or reduction, enabling the introduction of diverse pharmacophores.
- The 2-Bromophenyl Group: A classic handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex biaryl or C-N linked structures.

This technical guide serves as a resource for researchers and drug development professionals, offering detailed information on the properties, synthesis, and strategic deployment of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-(2-Bromophenyl)cyclopropanecarboxylic acid** are summarized below. Accurate characterization is the cornerstone of its effective use in synthesis.

Table 1: Compound Identity and Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	$C_{10}H_9BrO_2$	[2] [3] [4]
Molecular Weight	241.08 g/mol	[3] [5]
CAS Number	124276-87-5	[2] [3] [6]
IUPAC Name	1-(2-bromophenyl)cyclopropane-1-carboxylic acid	
Appearance	White to off-white solid (typical)	
Storage	Sealed in a dry environment at room temperature.	[3]

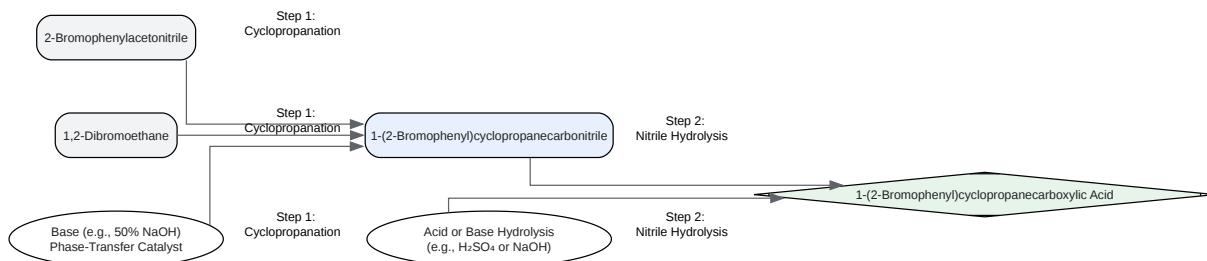
Diagram: Chemical Structure

Caption: Structure of **1-(2-Bromophenyl)cyclopropanecarboxylic acid**.

Spectroscopic Profile (Predicted)

While a published, assigned spectrum is not readily available, the expected spectroscopic features can be reliably predicted based on the structure.

- Mass Spectrometry: The monoisotopic mass is 239.97859 Da.[\[4\]](#) In electrospray ionization (ESI), it would exhibit characteristic ions corresponding to $[M-H]^-$ at m/z 238.9713 and $[M+H]^+$ at m/z 240.9859. The isotopic pattern from the bromine atom (^{79}Br and ^{81}Br in ~1:1 ratio) would result in a distinctive M, M+2 signal pair.
- 1H NMR Spectroscopy (in $CDCl_3$ or $DMSO-d_6$):
 - Aromatic Protons (4H): Four signals in the aromatic region (~7.0-7.8 ppm), exhibiting complex splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring.
 - Cyclopropane Protons (4H): The two methylene groups on the cyclopropane ring are diastereotopic. This will result in two sets of complex multiplets (likely two signals, each integrating to 2H) in the upfield region (~1.2-2.0 ppm).


- Carboxylic Acid Proton (1H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
- ¹³C NMR Spectroscopy:
 - Carboxyl Carbonyl: A signal around 175-180 ppm.
 - Aromatic Carbons: Six signals in the 120-140 ppm range, including the bromine-bearing carbon (C-Br) which will be more shielded.
 - Quaternary Cyclopropane Carbon: A signal for the carbon atom attached to both the phenyl ring and the carboxyl group.
 - Cyclopropane Methylene Carbons: One or two signals in the upfield region (~15-30 ppm).
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.
 - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
 - Aromatic C=C Stretches: Medium intensity bands in the ~1450-1600 cm⁻¹ region.

Synthesis and Purification

The synthesis of 1-aryl-cyclopropanecarboxylic acids is well-established. A robust and scalable approach involves the cyclopropanation of an arylacetonitrile followed by hydrolysis.

Retrosynthetic Analysis and Workflow

The molecule can be disconnected at the C-C bonds of the cyclopropane ring. A logical precursor is 2-bromophenylacetonitrile, which possesses an activated methylene group. This intermediate can undergo a double alkylation with a 1,2-dielectrophile like 1,2-dibromoethane under basic conditions to form the cyclopropane ring. Subsequent hydrolysis of the nitrile furnishes the target carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(2-Bromophenyl)cyclopropanecarboxylic acid**.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) at each stage.

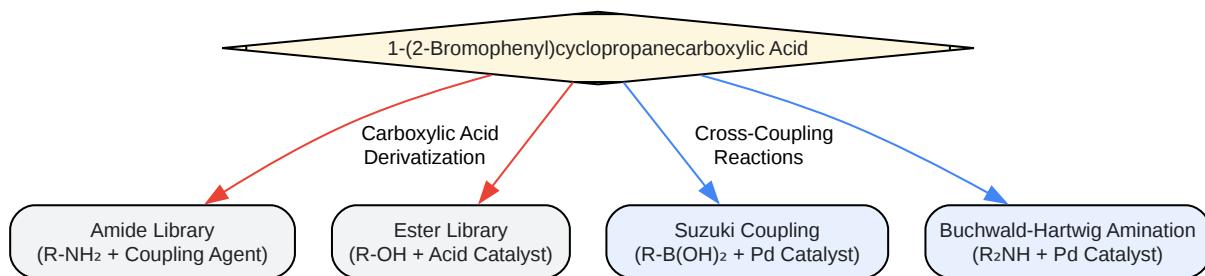
Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

- To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
- With vigorous stirring, slowly add 50% aqueous sodium hydroxide (w/w, 5.0 eq) dropwise, ensuring the internal temperature does not exceed 40°C. An ice bath may be required for cooling.
 - Causality: Phase-transfer catalysis is employed to bring the hydroxide anion into the organic phase to deprotonate the acetonitrile, initiating the reaction. Vigorous stirring is critical to maximize the interfacial area between the aqueous and organic phases.

- After the addition is complete, continue stirring at room temperature for 4-6 hours or until TLC analysis (e.g., 20% ethyl acetate in hexanes) indicates complete consumption of the starting acetonitrile.
- Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate, which can often be used in the next step without further purification.

Step 2: Hydrolysis to **1-(2-Bromophenyl)cyclopropanecarboxylic Acid**

- Combine the crude 1-(2-Bromophenyl)cyclopropanecarbonitrile from the previous step with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) or a concentrated solution of sodium hydroxide (e.g., 25% w/w).
- Heat the mixture to reflux (typically 100-110°C) and stir for 8-16 hours. Monitor the reaction by TLC until the nitrile intermediate is consumed.
 - Causality: Harsh acidic or basic conditions are required to hydrolyze the stable nitrile group, first to an amide and then to the carboxylate salt.
- Cool the reaction mixture to room temperature and then further in an ice bath.
- If using acid hydrolysis: Slowly pour the cooled mixture onto crushed ice and extract the product with ethyl acetate.
- If using base hydrolysis: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The product will precipitate as a solid.
- Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate.
- Wash the collected solid or the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.


- Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene, or an ethyl acetate/hexanes mixture) to yield the final product.

Applications in Drug Development and Medicinal Chemistry

The utility of this molecule stems from its dual-functional nature, serving as a linchpin for building molecular complexity.

A Bifunctional Synthetic Hub

The two reactive sites on the molecule can be addressed with high chemoselectivity, allowing for a planned and divergent synthesis of compound libraries.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the title compound.

- Amide Coupling:** The carboxylic acid is readily converted into amides, a functional group present in a vast number of approved drugs. This allows for the exploration of the "R-group" space by coupling with a diverse range of amines.
- Suzuki and Related Couplings:** The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions. This enables the connection of various aryl, heteroaryl, or vinyl groups, which is a cornerstone of modern medicinal chemistry for building kinase inhibitors and other targeted therapies.

The Cyclopropyl Scaffold's Contribution

Incorporating this building block into a lead compound can address common drug development challenges:

- Metabolic "Blocking": The cyclopropyl group can act as a "metabolic shield," preventing CYP450-mediated oxidation that might occur on a more flexible alkyl chain, thereby increasing the drug's half-life.[\[1\]](#)
- Improved Permeability: The rigid, lipophilic nature of the scaffold can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier.[\[1\]](#)
- Enhanced Potency: By locking a key pharmacophore (the phenyl ring) into a specific, bioactive conformation, the molecule can bind more tightly to its target, leading to increased potency.

Therapeutic Potential

Derivatives of cyclopropanecarboxylic acids are being actively investigated in several therapeutic areas. Patents reveal their use as intermediates for compounds targeting respiratory and inflammatory diseases, often by inhibiting enzymes like leukotriene C₄ synthase.[\[7\]](#) The scaffold is also a common feature in kinase inhibitors, where the rigid structure helps position functional groups for optimal interaction within the ATP-binding pocket of the enzyme.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[\[6\]](#)
- Recommended PPE: Use a chemical fume hood. Wear standard personal protective equipment, including a lab coat, nitrile gloves, and safety glasses with side shields.
- Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[6\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

1-(2-Bromophenyl)cyclopropanecarboxylic acid is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique combination of a conformationally rigid cyclopropyl core, a versatile carboxylic acid, and a cross-coupling-ready aryl bromide moiety provides an efficient pathway to novel, structurally complex, and biologically active molecules. By leveraging the principles of metabolic stability and conformational constraint, this building block offers a rational approach to overcoming common hurdles in drug discovery and development.

References

- 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. Oakwood Chemical. [\[Link\]](#)
- 1-(2-bromophenyl)cyclopropanecarboxylic acid** (C10H9BrO2). PubChemLite. [\[Link\]](#)
- 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541. PubChem. [\[Link\]](#)
- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [\[Link\]](#)
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, Journal of Medicinal Chemistry. [\[Link\]](#)
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
2. 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid [\[oakwoodchemical.com\]](http://oakwoodchemical.com)
3. 1-(2-Bromophenyl)cyclopropanecarboxylic acid - CAS:124276-87-5 - Sunway Pharm Ltd [\[3wpharm.com\]](http://3wpharm.com)

- 4. PubChemLite - 1-(2-bromophenyl)cyclopropanecarboxylic acid (C₁₀H₉BrO₂)
[pubchemlite.lcsb.uni.lu]
- 5. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C₁₀H₉BrO₂ | CID 301541 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1-(2-Bromophenyl)cyclopropanecarboxylic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186053#1-2-bromophenyl-cyclopropanecarboxylic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com